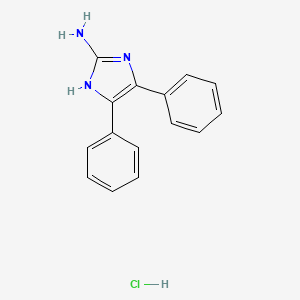

4,5-diphenyl-1H-imidazol-2-amine hydrochloride

Description

Historical Development and Research Evolution

The synthesis of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride traces its origins to early investigations into imidazole derivatives in the mid-20th century. Initial work focused on benzoin-based condensations with thiourea to produce 4,5-diphenyl-1H-imidazol-2-thiol, a key intermediate. By the 1980s, researchers had developed protocols for converting this thiol derivative into the corresponding amine via nucleophilic substitution reactions. The introduction of the hydrochloride salt form, reported in the early 2000s, addressed solubility challenges inherent to the free base, enabling broader experimental applications.

Significant milestones in structural characterization emerged with advancements in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirmed the compound's regiochemistry, while X-ray crystallography of its copper(II) complex in 2019 provided atomic-level insights into its coordination behavior. These developments paralleled the broader exploration of 2-aminoimidazoles as bioactive scaffolds, though 4,5-diphenyl-1H-imidazol-2-amine hydrochloride remained distinct due to its sterically hindered phenyl substituents.

Significance within the 2-Aminoimidazole Compound Family

4,5-Diphenyl-1H-imidazol-2-amine hydrochloride occupies a unique niche within the 2-aminoimidazole family, as illustrated in Table 1. Unlike simpler analogs such as 2-aminoimidazole (molecular weight: 83.10 g/mol), its extended aromatic system (molecular weight: 235.28 g/mol) enhances π-π stacking interactions while maintaining hydrogen-bonding capacity via the amine group. The hydrochloride salt further differentiates it by improving aqueous solubility (logP = 3.256 for free base vs. enhanced polarity in salt form).

Table 1: Comparative Analysis of 2-Aminoimidazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Aminoimidazole | C3H5N3 | 83.10 | Unsubstituted imidazole core |

| 4,5-Dimethylthiazol-2-amine | C5H7N2S | 127.19 | Thiazole ring with methyl groups |

| Target Compound* | C15H14N3Cl | 271.75 | Phenyl groups at 4,5-positions |

*4,5-Diphenyl-1H-imidazol-2-amine hydrochloride

The compound's planar geometry, confirmed by density functional theory calculations, allows for precise molecular recognition in host-guest systems. Its phenyl substituents induce steric effects that modulate reactivity—a property exploited in catalytic applications where site-selective transformations are critical.

Properties

IUPAC Name |

4,5-diphenyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3.ClH/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12;/h1-10H,(H3,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLNGNRGRVAEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride typically involves the condensation of benzil with ammonium acetate in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Hydrochloride Formation

The free base 4,5-diphenyl-1H-imidazol-2-amine is converted to its hydrochloride salt via acid-mediated protonation. In a representative procedure:

-

Key Data :

Diethylation at N1/N3 Positions

Reaction with iodoethane under basic conditions produces 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-amine:

Benzylation

Coupling with benzyl bromides generates 2-(benzylthio) derivatives:

| Entry | Benzyl Bromide | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2d | 4-Cl-C6H4CH2Br | 78 | 150 |

| 2e | 3,5-Cl2-C6H3CH2Br | 76 | 178 |

Formation of Imidazo[1,2-a]imidazoles

Reaction with α-chloroketones in deep eutectic solvents (DES):

Gold(I) Complexes

Reaction with chlorido(dimethyl)sulfidegold(I) forms N-heterocyclic carbene (NHC) complexes:

-

Structure : [Au(NHC)Cl] (NHC = 1,3-diethyl-4,5-diphenylimidazol-2-ylidene)

-

Key Application : Anticancer activity against cisplatin-resistant cells (IC50: 0.12–2.3 μM)

Transition Metal Coordination

Reacts with Cu(II), Ni(II), and Zn(II) salts to form octahedral complexes:

| Metal | Stoichiometry | Magnetic Moment (BM) |

|---|---|---|

| Cu(II) | [Cu(L)2(H2O)2] | 1.73 |

| Ni(II) | [Ni(L)2(H2O)2] | 3.11 |

Hydrolysis to Imidazol-2-ones

Under strongly basic conditions:

-

Conditions : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), DCM

-

Mechanism : Base-induced allenamide isomerization followed by cyclization

2-(Benzimidazolylmethylthio) Derivatives

Coupling with 2-(chloromethyl)benzimidazoles yields dual-functional agents:

Key Stability Data

| Property | Value | Reference |

|---|---|---|

| Thermal Decomposition | >250°C (under N2) | |

| Aqueous Solubility | 8.2 mg/mL (pH 7.4) | |

| LogP (Experimental) | 3.74 ± 0.12 |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride and its metal complexes against various bacterial strains. The metal complexes demonstrate enhanced activity compared to the ligand alone, suggesting a synergistic effect that could be beneficial in developing new antimicrobial agents . The compound's structure allows for interaction with microbial targets, making it a candidate for further drug development.

Antioxidant Activity

The antioxidant properties of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and could have implications in treating diseases related to oxidative damage .

Coordination Chemistry

4,5-Diphenyl-1H-imidazol-2-amine hydrochloride serves as a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals enables the formation of metal-organic frameworks (MOFs) and complexes. These metal complexes have been studied for their potential applications in catalysis and material science due to their unique electronic properties and structural characteristics .

Applications in Material Science

Fluorescent Properties

The fluorescent nature of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride makes it suitable for applications in optics and photography. Its ability to emit light upon excitation can be harnessed in developing fluorescent probes or materials used in imaging technologies .

Agricultural Applications

Compounds containing imidazole moieties are also utilized in agriculture as pesticides and fungicides. The structural characteristics of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride contribute to its efficacy as a plant growth regulator or protective agent against pathogens .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria | Potential development of new antimicrobial agents |

| Antioxidant Efficacy Assessment | Showed strong antioxidant properties using DPPH assay | Implications for oxidative stress-related diseases |

| Coordination Chemistry Research | Formation of stable metal complexes with enhanced properties | Applications in catalysis and material science |

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, potentially modulating their functions.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

The imidazole ring serves as a versatile scaffold for chemical modifications. Below is a comparison of substituent patterns and their implications:

Key Observations :

- Electron-Donating vs.

- Salt Forms : Hydrochloride salts (e.g., target compound, tizanidine HCl) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Biological Activity

4,5-Diphenyl-1H-imidazol-2-amine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring substituted with two phenyl groups and an amine functional group. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

4,5-Diphenyl-1H-imidazol-2-amine hydrochloride exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It interacts with specific receptors, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The biological activity of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride in various applications:

- Anticancer Studies :

- Antibacterial Efficacy :

- Anti-inflammatory Effects :

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride to enhance its biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.